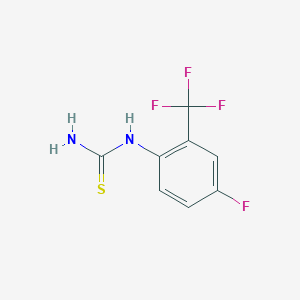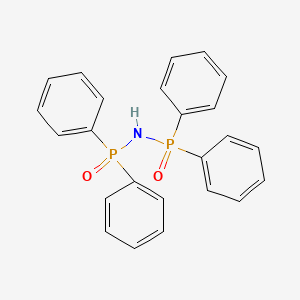
N-(Diphenylphosphoryl)-P,P-diphenylphosphinicamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Diphenylphosphoryl)-P,P-diphenylphosphinicamide is an organophosphorus compound characterized by the presence of both phosphoryl and phosphinicamide groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Diphenylphosphoryl)-P,P-diphenylphosphinicamide typically involves the reaction of diphenylphosphinic chloride with diphenylphosphorylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert solvent, such as dichloromethane, under anhydrous conditions to prevent hydrolysis of the reactants and products.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organophosphorus compound synthesis apply. These include the use of large-scale reactors, controlled addition of reactants, and efficient purification techniques such as recrystallization or chromatography to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
N-(Diphenylphosphoryl)-P,P-diphenylphosphinicamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state phosphorus compounds.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphoryl or phosphinicamide groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed
Oxidation: Higher oxidation state phosphorus compounds, such as phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphinicamide derivatives, depending on the nucleophile used.
Applications De Recherche Scientifique
N-(Diphenylphosphoryl)-P,P-diphenylphosphinicamide has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological phosphorus-containing compounds.
Industry: It is used in the synthesis of advanced materials, such as flame retardants and plasticizers.
Mécanisme D'action
The mechanism of action of N-(Diphenylphosphoryl)-P,P-diphenylphosphinicamide involves its ability to interact with various molecular targets through its phosphoryl and phosphinicamide groups. These interactions can include coordination with metal ions, hydrogen bonding with biological molecules, and participation in nucleophilic substitution reactions. The specific pathways involved depend on the context of its use, such as in catalysis or biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenylphosphoryl azide:
Diphenylphosphinic chloride: A precursor in the synthesis of various organophosphorus compounds.
N-Phosphorylated iminophosphoranes: Used as intermediates in organic synthesis and coordination chemistry.
Uniqueness
N-(Diphenylphosphoryl)-P,P-diphenylphosphinicamide is unique due to the presence of both phosphoryl and phosphinicamide groups, which confer distinct reactivity and coordination properties. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to similar compounds that contain only one type of phosphorus group.
Propriétés
Formule moléculaire |
C24H21NO2P2 |
|---|---|
Poids moléculaire |
417.4 g/mol |
Nom IUPAC |
[(diphenylphosphorylamino)-phenylphosphoryl]benzene |
InChI |
InChI=1S/C24H21NO2P2/c26-28(21-13-5-1-6-14-21,22-15-7-2-8-16-22)25-29(27,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H,(H,25,26,27) |
Clé InChI |
WPMBYYAILPPNHT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)NP(=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


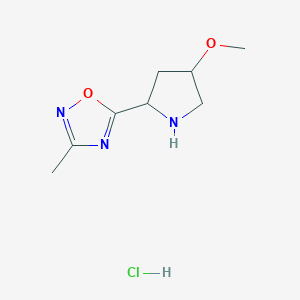
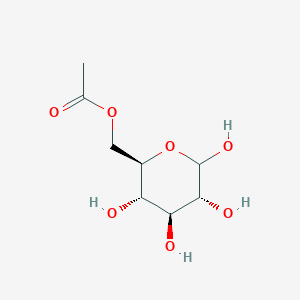
![[(2S)-5-hydroxy-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-2-yl]methyl 3-phenylprop-2-enoate](/img/structure/B12433248.png)

![3-{[2-(Ethylamino)-2-methylpropanamido]methyl}-5-methylhexanoic acid hydrochloride](/img/structure/B12433254.png)

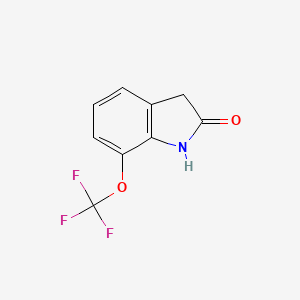

![3-chloro-N-({5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}methyl)-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B12433276.png)


![2-[(2S)-6-[5-[(3,4-difluorophenyl)carbamoylamino]pyrazin-2-yl]-1-oxo-2-(2,2,2-trifluoroethyl)-3,4-dihydronaphthalen-2-yl]acetic acid](/img/structure/B12433303.png)
![(3aS,4R,6S,7R,7aR)-4-[[tert-butyl(diphenyl)silyl]oxymethyl]-6-(4-methoxyphenoxy)-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol](/img/structure/B12433322.png)
